2-Chloro-3-methylbenzohydrazide

Description

Molecular Architecture and Crystallographic Analysis

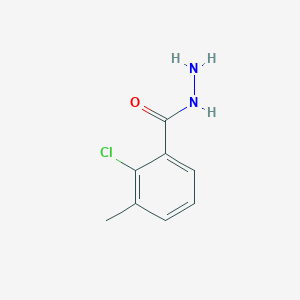

2-Chloro-3-methylbenzohydrazide possesses a well-defined molecular structure characterized by specific geometric and electronic properties. The compound has the molecular formula C8H9ClN2O with a molecular weight of 184.62 grams per mole, and is registered under Chemical Abstracts Service number 1023883-70-6. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the substitution pattern of the benzene ring.

The molecular architecture features a benzene ring bearing both chlorine and methyl substituents at the 2- and 3-positions respectively, with a hydrazide functional group attached to the carboxyl carbon. The Simplified Molecular Input Line Entry System representation CC1=C(C(=CC=C1)C(=O)NN)Cl accurately depicts the connectivity pattern, showing the methyl group attached to carbon-3 and chlorine at carbon-2 of the benzene ring. The International Chemical Identifier key OIMUYOSYWNDADC-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure.

The substitution pattern creates a unique electronic environment within the molecule, where the electron-withdrawing chlorine atom at the ortho position relative to the carbonyl group influences the overall electron density distribution. This positioning, combined with the electron-donating methyl group, establishes a distinct electronic character that affects both physical properties and chemical reactivity. The hydrazide moiety contributes additional complexity through its potential for hydrogen bonding and coordination chemistry applications.

Properties

IUPAC Name |

2-chloro-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMUYOSYWNDADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-methylbenzohydrazide typically involves the reaction of 2-chloro-3-methylbenzoic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the continuous preparation method involves the oxidation of 2,6-dimethyl chlorobenzene in a tubular reactor . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-3-methylbenzohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Substituents and Their Effects:

- Chlorine vs. This compound crystallizes in a monoclinic system (space group P2/n) with unit cell dimensions a = 5.8872(8) Å, b = 31.649(2) Å. N'-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide (): The methyl group at position 3 introduces steric bulk, leading to an orthorhombic crystal system (space group Pbca) with larger unit cell volume (V = 3010.2(5) ų). This suggests differences in packing efficiency and stability .

- Methoxy and Hydroxy Groups: 3-Methoxy and 3-Hydroxy Derivatives (): Substitutions with methoxy (electron-donating) or hydroxy (hydrogen-bonding) groups influence solubility and crystal solvation. For example, 3-methoxybenzohydrazide forms a dimethanol solvate, while the hydroxy analog crystallizes with one methanol molecule, affecting their dissolution profiles .

Table 1: Structural and Crystallographic Comparison

Biological Activity

2-Chloro-3-methylbenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 184.62 g/mol

The presence of the chloro and hydrazide functional groups suggests potential reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of hydrazides demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| This compound | Moderate | Moderate |

| 2-Chloro-6-methylquinoline | High | Moderate |

| N′-[(2-chloro-6-methylquinolin-3-yl)methylidene] benzohydrazide | High | High |

Note: Activity levels are categorized as low, moderate, or high based on Minimum Inhibitory Concentration (MIC) values reported in literature.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines revealed that this compound exhibits selective cytotoxicity, particularly against certain types of carcinoma cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.4 |

| MCF-7 (breast) | 22.8 |

| A549 (lung) | 30.1 |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of various hydrazone derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound showed promising activity against resistant strains, suggesting its potential as a lead compound for further development.

- Cytotoxicity in Cancer Research : Another study evaluated the cytotoxic effects of this compound in combination with standard chemotherapeutics on breast cancer cell lines. The findings suggested that co-treatment could enhance the efficacy of existing treatments while reducing their side effects.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-Chloro-3-methylbenzohydrazide?

this compound is typically synthesized via condensation of 2-chlorobenzohydrazide with substituted aldehydes or ketones under reflux conditions. For example, describes using 2-chlorobenzohydrazide and aldehydes in methanol/chloroform with acetic acid as a catalyst. Characterization involves:

- IR spectroscopy : Confirm N–H (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .

- UV-Vis spectroscopy : Monitor π→π* transitions in the 250–300 nm range for hydrazone formation .

- Elemental analysis : Validate purity (C, H, N percentages) .

Q. Table 1: Example Reaction Conditions

| Reactant | Solvent System | Catalyst | Time | Yield |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Methanol/Chloroform | AcOH | 5 h | 91% |

| 4’-Chloroacetophenone | Acetic acid | – | 18 h | 69% |

| (Adapted from ) |

Q. How can crystallographic data resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight using SHELXL (via the SHELX suite) for refinement. Key steps:

Q. What spectral markers distinguish this compound from its Schiff base derivatives?

- Hydrazide (free NH₂) : IR shows twin N–H stretches at ~3300 cm⁻¹.

- Schiff base (C=N) : IR peak at 1600–1620 cm⁻¹; UV-Vis absorption shifts due to extended conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in hydrazone formation?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions. shows methanol/chloroform mixtures balance reactivity and solubility.

- Catalyst : Acetic acid (0.05 mL) accelerates imine formation via protonation of the carbonyl oxygen .

- Temperature : Reflux (60–80°C) versus room temperature; higher temps reduce reaction time but may degrade sensitive substituents .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for hydrazide derivatives?

- Multi-method validation : Cross-check SC-XRD bond lengths with DFT-calculated geometries.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing discrepancies .

- Variable-temperature NMR : Probe dynamic effects (e.g., tautomerism) that may skew spectral interpretations .

Q. How does this compound act as a ligand in metal complexes, and what are its coordination modes?

and describe its bidentate binding via carbonyl oxygen and hydrazinic nitrogen. For example:

- Copper(II) complexes : Square-planar geometry with ligand deprotonation.

- Vanadium(V) complexes : Oxidovanadium(V) species show trigonal bipyramidal coordination.

Characterize via: - Magnetic susceptibility : Confirm metal oxidation states.

- EPR spectroscopy : Detect paramagnetic species in vanadium complexes .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for thiadiazines, benzothiazines, and pyrazole derivatives. Example pathways:

- Cyclocondensation : React with CS₂ or thiourea to form thiadiazine rings ().

- Metal-mediated cyclization : Cu(II) catalysts enable C–N coupling for fused heterocycles .

Q. How can computational methods predict the stability and reactivity of this compound?

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | CCDC Deposition # | R-factor |

|---|---|---|---|

| H2L (hydrazide) | P 1 | 1887945 | 0.042 |

| Cu(II) Complex | C2/c | 1445986 | 0.057 |

| (From ) |

Q. What experimental controls ensure reproducibility in biological activity studies?

Q. How do substituents on the benzohydrazide core influence photophysical properties?

- Electron-withdrawing groups (Cl) : Redshift UV-Vis absorption via conjugation.

- Methoxy groups : Enhance fluorescence quantum yield by restricting rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.